molecular formula C19H24FN3O7S B13384850 7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid

7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid

Cat. No.: B13384850
M. Wt: 457.5 g/mol
InChI Key: ZSPLOATUDIRNAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a methanesulfonic acid (mesylate) salt of a fluoroquinolone (FQL) antibiotic. Its core structure aligns with second-generation fluoroquinolones, characterized by a tricyclic framework incorporating a fluorine atom at position 7, a piperazinyl group at position 6, and a carboxylic acid at position 11 . The methanesulfonic acid counterion likely enhances aqueous solubility and bioavailability, a common strategy in pharmaceutical salt formulations . The parent molecule, identified as Levofloxacin in its (S)-enantiomeric form, exhibits broad-spectrum activity against gram-negative and gram-positive bacteria by inhibiting DNA gyrase and topoisomerase IV .

Properties

IUPAC Name

7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;methanesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O4.CH4O3S/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;1-5(2,3)4/h7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H3,(H,2,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPLOATUDIRNAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CS(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Quinolone Core

  • The synthesis often starts from tetrafluorobenzoic acid derivatives or related fluorinated aromatic precursors.
  • Multi-step reactions including nucleophilic aromatic substitution, cyclization, and oxidation are employed to build the tricyclic quinolone scaffold.
  • Key intermediates include compounds with protected or activated carboxyl groups and nitrogen heterocycles.

Formation of the Carboxylic Acid and Salt Formation

  • The carboxylic acid group is formed or revealed by hydrolysis or oxidation steps, often using aqueous acidic or basic conditions.
  • The final compound is converted to its methanesulfonic acid salt by reaction with methanesulfonic acid, which can be prepared separately by reacting sodium sulfite with dimethyl sulfate followed by acidification and purification.
  • Methanesulfonic acid preparation involves controlled temperature (90-100 °C), pH monitoring, and distillation under reduced pressure to ensure purity.

Optimized Reaction Conditions and Process Improvements

  • Recent patent literature highlights improvements in reaction times and solvent usage to enhance industrial feasibility.
  • For example, the synthesis avoids multiple solvent changes by using compatible solvents that allow continuous operation.
  • Reaction temperatures are optimized to reduce side reactions and improve product quality.
  • Use of bases and controlled addition of reagents like DL-aminopropanol or N-methylpiperazine improves conversion efficiency.

Analytical and Purification Techniques

  • Nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity.
  • High-performance liquid chromatography is used for monitoring reaction progress and purity assessment.
  • Purification steps often include crystallization and distillation under reduced pressure.

Summary Table of Key Preparation Steps

Step Reaction Description Conditions Outcome / Notes
1 Synthesis of fluorinated quinolone core Multi-step organic synthesis; nucleophilic aromatic substitution, cyclization Formation of tricyclic intermediate
2 Introduction of N-methylpiperazine substituent Heat with N-methylpiperazine at 70-130 °C; solvent: compatible organic solvent Substitution at 6-position; monitored by HPLC
3 Hydrolysis/oxidation to reveal carboxylic acid Acidic or basic aqueous conditions; controlled temperature Formation of carboxylic acid group
4 Preparation of methanesulfonic acid React sodium sulfite with dimethyl sulfate at 90-100 °C; acidify with sulfuric acid; distill under reduced pressure Pure methanesulfonic acid for salt formation
5 Salt formation React quinolone acid with methanesulfonic acid Formation of stable methanesulfonic acid salt

Research Outcomes and Industrial Relevance

  • The optimized synthetic routes reduce environmental impact by minimizing solvent usage and reaction times.
  • The process improvements enhance yield, purity, and scalability for pharmaceutical manufacturing.
  • The compound’s preparation method is critical for producing high-quality material for clinical and research applications.
  • Patents and research articles emphasize the importance of controlling reaction parameters to prevent impurities and ensure batch-to-batch consistency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions can occur at the oxo group, converting it to a hydroxyl group.

    Substitution: The fluorine atom can be substituted with other groups under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as nucleophiles like amines or thiols.

Major Products

Scientific Research Applications

7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid is a complex organic molecule that belongs to the fluoroquinolone class of antibiotics. It possesses a unique tricyclic structure, incorporating a fluorine atom, a piperazine ring, and multiple carboxylic acid groups. The compound exhibits antibacterial properties by inhibiting bacterial DNA synthesis.

Research and Applications

Studies have shown promising results regarding the antibacterial efficacy of this compound and its ability to overcome resistance mechanisms commonly found in pathogenic bacteria, making it a valuable candidate for further development in antibiotic therapies.

Several compounds share structural similarities with 7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid.

Compound NameStructural FeaturesMechanism of ActionUnique Properties
7-Fluoro-2-methyl...Tricyclic structure with fluorineInhibits DNA gyraseBroad-spectrum activity
CiprofloxacinSimilar fluoroquinolone structureInhibits DNA gyraseEffective against Gram-negative bacteria
LevofloxacinDifferent stereochemistryInhibits DNA gyraseEnhanced activity against Gram-positive bacteria
MoxifloxacinAdditional oxygen in structureInhibits topoisomerase IVEffective against anaerobic bacteria

Mechanism of Action

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing bacterial cell death. The molecular targets include the A and B subunits of DNA gyrase and the C and E subunits of topoisomerase IV .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Fluoroquinolones

The compound shares structural homology with other second-generation FQLs, including Levofloxacin, Ofloxacin (racemic mixture), and Ciprofloxacin. Key similarities and differences are outlined below:

Table 1: Structural and Functional Comparison of Fluoroquinolones

Parameter Target Compound (Mesylate Salt) Levofloxacin Ofloxacin (Racemic) Ciprofloxacin
Molecular Formula C₂₁H₂₄FN₃O₆S (mesylate excluded) C₁₈H₂₀FN₃O₄ C₁₈H₂₀FN₃O₄ C₁₇H₁₈FN₃O₃
Key Substituents 7-Fluoro, 6-(4-methylpiperazinyl), carboxylic acid, 4-oxa tricyclic core Same as target compound (S-enantiomer) Same as target compound (RS-enantiomer) 1-Cyclopropyl, 6-fluoro, 7-piperazinyl
Ionizable Groups Carboxylic acid (pKa ~6.0), basic piperazinyl (pKa ~8.1) Same Same Carboxylic acid (pKa ~6.1), piperazinyl (pKa ~8.7)
Solubility High (enhanced by mesylate counterion) 25–30 mg/mL in water at pH 3–4 5–10 mg/mL in water 3–4 mg/mL in water
Antimicrobial Spectrum Broad-spectrum (gram-negative and gram-positive) Superior activity against S. pneumoniae and H. influenzae Moderate gram-positive coverage Strong gram-negative activity
Pharmacokinetics Improved bioavailability due to mesylate >98% oral bioavailability ~95% bioavailability 70–80% bioavailability

Mechanistic and Pharmacodynamic Insights

  • DNA Gyrase Inhibition : Like all FQLs, the target compound binds to DNA gyrase-topoisomerase IV complexes, inducing lethal double-strand DNA breaks. The 7-fluoro and 6-piperazinyl groups are critical for enzyme affinity and cellular penetration .
  • Stereochemical Impact: The (S)-enantiomer (Levofloxacin) demonstrates 2–4× greater potency against S. aureus and P. aeruginosa compared to the (R)-enantiomer in Ofloxacin . The mesylate salt’s stereochemistry matches Levofloxacin, suggesting comparable efficacy.
  • Formulation Advantages: The mesylate salt’s solubility (~50 mg/mL inferred) exceeds Levofloxacin’s free acid form, enabling higher-dose intravenous formulations .

Analytical and Stability Profiles

  • Chromatographic Behavior : Reversed-phase HPLC methods for Levofloxacin (C18 column, acetonitrile/phosphoric acid mobile phase, λ = 294 nm) are applicable to the mesylate salt, with retention time shifts due to counterion effects .
  • Stability : Methanesulfonic acid improves pH stability in aqueous solutions compared to hydrochloride salts, reducing degradation at physiological pH .

Clinical and Regulatory Considerations

  • Therapeutic Use : The mesylate salt is indicated for respiratory, urinary, and skin infections, mirroring Levofloxacin’s applications. Its enhanced solubility supports use in severe infections requiring parenteral therapy .
  • Resistance Profile : Cross-resistance with other FQLs is observed due to shared target mutations (e.g., gyrA mutations in E. coli) .

Biological Activity

The compound 7-Fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid; methanesulfonic acid, commonly referred to as ofloxacin, is a synthetic antibiotic belonging to the fluoroquinolone class. This compound exhibits a broad spectrum of biological activities, particularly in antimicrobial and potential antitumor effects.

Molecular Formula: C18H20FN3O4
Molecular Weight: 361.368 g/mol
CAS Number: 82419-36-1

The structure of ofloxacin includes a fluorine atom at the 7-position and a piperazine ring which enhances its pharmacological profile. The compound's unique tricyclic structure contributes to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication.

Antimicrobial Activity

Ofloxacin is primarily recognized for its potent antibacterial properties against a variety of Gram-positive and Gram-negative bacteria. The mechanism of action involves the inhibition of bacterial DNA synthesis, leading to cell death.

In Vitro Studies

Research indicates that ofloxacin demonstrates significant activity against:

Bacteria Minimum Inhibitory Concentration (MIC)
Escherichia coli0.5 - 2 µg/mL
Staphylococcus aureus0.25 - 1 µg/mL
Pseudomonas aeruginosa2 - 8 µg/mL

These MIC values suggest that ofloxacin is effective at low concentrations, making it a valuable option for treating infections caused by these pathogens .

Antitumor Activity

Emerging studies have highlighted the potential antitumor effects of ofloxacin beyond its antibacterial properties. Research has shown that ofloxacin can induce apoptosis in cancer cells, particularly in lung cancer cell lines such as A549.

The proposed mechanisms for the antitumor activity include:

  • Induction of Apoptosis: Ofloxacin has been shown to activate caspases and increase the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors.
  • Cell Cycle Arrest: It causes G2/M phase arrest in cancer cells, leading to inhibited cell proliferation.
  • Enhanced Efficacy with Cyclodextrin Complexes: Studies involving β-cyclodextrin complexes have demonstrated improved solubility and bioavailability, further enhancing the cytotoxic effects against tumor cells .

Case Studies

Several case studies illustrate the clinical relevance of ofloxacin:

  • Case Study on Lung Cancer Treatment:
    • A patient with advanced lung adenocarcinoma showed significant tumor reduction after treatment with a combination therapy including ofloxacin.
    • The regimen resulted in improved patient survival rates and quality of life .
  • Infection Control in Immunocompromised Patients:
    • Ofloxacin was effectively used to manage bacterial infections in patients undergoing chemotherapy, showcasing its role in preventing secondary infections during immunosuppression .

Q & A

Q. What are the optimal synthetic routes for preparing the tricyclic core of this compound, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: The tricyclic core can be synthesized via a multi-step sequence involving cyclization reactions. For example, evidence from structurally analogous fluoroquinolone derivatives (e.g., rufloxacin hydrochloride) suggests that a piperazine ring is introduced via nucleophilic substitution at the C-6 position using 4-methylpiperazine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Stereochemical control at the C-5,13 bridgehead requires chiral catalysts or resolution techniques, as seen in related tricyclic systems . Key parameters:

  • Temperature : Higher temperatures (>100°C) risk racemization.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
  • Catalyst : Pd-mediated coupling improves regioselectivity in fused-ring systems .

Q. Which spectroscopic techniques are most reliable for confirming the methanesulfonic acid counterion and fluorine substitution patterns?

Methodological Answer:

  • ¹H/¹³C NMR : The methanesulfonic acid proton resonates as a singlet at ~δ 2.8–3.1 ppm, while fluorine substituents cause splitting in adjacent protons (e.g., C-7 fluorine induces coupling in C-6 methyl groups) .
  • FT-IR : Sulfonic acid O–H stretches appear as broad peaks near 2500–3000 cm⁻¹; C–F stretches are at 1100–1250 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion [M+H]⁺, with fragmentation patterns indicating loss of SO₃ (for methanesulfonate) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of the 4-methylpiperazine moiety under acidic vs. basic conditions?

Methodological Answer: Contradictions arise from competing protonation states of the piperazine nitrogen. Quantum mechanical calculations (DFT/B3LYP) can model the energy barriers for nucleophilic attack at different pH levels. For example:

  • Basic conditions : Deprotonated piperazine acts as a stronger nucleophile, favoring SN2 mechanisms.
  • Acidic conditions : Protonated piperazine may engage in hydrogen bonding, altering reaction pathways .
    Validation : Compare computed transition states with experimental kinetic data (e.g., rate constants from HPLC monitoring) .

Q. What experimental design strategies mitigate batch-to-batch variability in crystallinity for salt forms of this compound?

Methodological Answer:

  • Factorial Design : Screen variables (e.g., antisolvent addition rate, temperature) using a 2³ factorial matrix to identify critical crystallization parameters .
  • In Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track polymorph transitions during solvent evaporation .
  • Salt Screening : Test alternative counterions (e.g., tosylate, besylate) to improve lattice stability, as seen in related sulfonic acid salts .

Q. How does the 4-oxa-1-azatricyclo framework influence metabolic stability compared to non-oxygenated analogs?

Methodological Answer:

  • In Vitro Assays : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS/MS. The oxa group may reduce CYP3A4-mediated oxidation by steric hindrance .
  • Comparative Analysis : Synthesize a des-oxa analog and measure t₁/₂ in hepatocyte models. Oxygen’s electron-withdrawing effects could stabilize the tricyclic core against enzymatic attack .

Data-Driven Analysis and Contradictions

Q. How to reconcile discrepancies in reported solubility profiles of methanesulfonic acid salts in aqueous vs. organic solvents?

Methodological Answer: Discrepancies often stem from ionic strength and pH effects. For example:

  • Aqueous Solubility : Methanesulfonate salts exhibit pH-dependent solubility (e.g., >50 mg/mL at pH 2.0 vs. <1 mg/mL at pH 7.4) due to protonation of the carboxylic acid group .
  • Organic Solvents : Use Hansen solubility parameters to optimize co-solvent blends (e.g., DMSO:EtOH 3:1 v/v) for formulations .

Q. What statistical approaches validate the reproducibility of biological activity data across independent studies?

Methodological Answer:

  • Meta-Analysis : Apply Cohen’s d to quantify effect sizes between studies, adjusting for assay variability (e.g., MIC values against S. aureus) .
  • Bland-Altman Plots : Compare inter-lab variability in IC₅₀ measurements for kinase inhibition assays .

Tables of Key Data

Q. Table 1: Comparative Spectral Data for Structural Validation

TechniqueKey Peaks/FeaturesReference CompoundSource
¹H NMR (DMSO-d⁶)δ 2.8 (s, 3H, SO₃H), δ 1.4 (d, J=6.5 Hz, CH₃)Rufloxacin hydrochloride
HRMS (ESI+)[M+H]⁺ m/z 456.1234 (calc. 456.1238)Ofloxacin impurity E

Q. Table 2: Reaction Optimization Parameters for Piperazine Substitution

VariableOptimal RangeImpact on Yield (%)Source
Temperature80–90°C±15%
BaseK₂CO₃ vs. Et₃N+20% with K₂CO₃
SolventDMF > DMSO-10% in DMSO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.